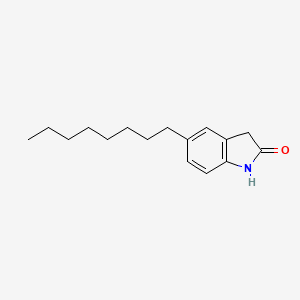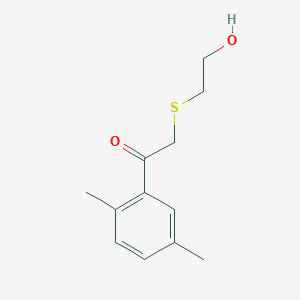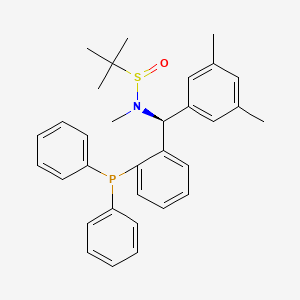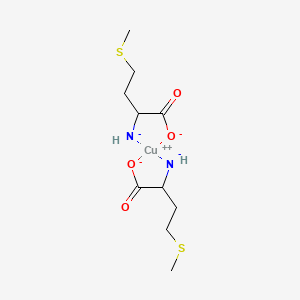
5-Octylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Octylindolin-2-one is a derivative of indolin-2-one, a compound known for its diverse biological and chemical properties. . The addition of an octyl group to the indolin-2-one structure enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylindolin-2-one typically involves the alkylation of indolin-2-one with an octyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Octylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The indolin-2-one core can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
5-Octylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological membranes and potential as a drug delivery agent.
作用機序
The mechanism of action of 5-Octylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, indolin-2-one derivatives have been shown to inhibit enzymes such as acetylcholine esterase (AChE) and topoisomerase IV, which are involved in neurotransmission and DNA replication, respectively . The octyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Indolin-2-one: The parent compound, known for its diverse biological activities.
5-Methoxyindolin-2-one: A derivative with potent cytotoxicity against cancer cell lines.
3,5-Substituted Indolin-2-one Derivatives: Compounds with various substitutions at the 3 and 5 positions, studied for their antitumor activities.
Uniqueness
5-Octylindolin-2-one is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially improves its interaction with biological membranes. This modification can lead to increased efficacy in its applications compared to other indolin-2-one derivatives.
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
5-octyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-8-13-9-10-15-14(11-13)12-16(18)17-15/h9-11H,2-8,12H2,1H3,(H,17,18) |
InChIキー |
NHMRLAXBBMEVGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(C=C1)NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)


![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)







